![molecular formula C16H18N2O3 B1518965 2-amino-N-[2-(4-methoxyphenoxy)ethyl]benzamide CAS No. 1018277-32-1](/img/structure/B1518965.png)
2-amino-N-[2-(4-methoxyphenoxy)ethyl]benzamide
Vue d'ensemble
Description
“2-amino-N-[2-(4-methoxyphenoxy)ethyl]benzamide” is a chemical compound with the CAS Number: 1018277-32-1 . It has a molecular weight of 286.33 .
Molecular Structure Analysis
The molecular structure of “this compound” is complex, with multiple functional groups. It includes an amine group (NH2), a benzamide group, and a methoxyphenoxy group .
Physical and Chemical Properties Analysis
The compound “this compound” has a molecular weight of 286.33 . It is stored at a temperature of 2
Applications De Recherche Scientifique
Metalloligands in Magnetism
The research on metalloligands, such as those derived from ligands similar to 2-amino-N-[2-(4-methoxyphenoxy)ethyl]benzamide, has been applied to design single-molecule magnets (SMMs) and single-chain magnets (SCMs). These compounds, when coordinated with copper ions and lanthanide salts, form tetranuclear complexes and 1D chains exhibiting SMM and SCM behaviors. This indicates potential applications in quantum computing and information storage (Costes, Vendier, & Wernsdorfer, 2010).
Chemoselective N-benzoylation
The N-benzoylation of aminophenols, a process related to the synthesis of benzamides including compounds like this compound, is significant for creating compounds of biological interest. This chemoselective process has been employed to produce N-(2-hydroxyphenyl)benzamides, indicating their relevance in developing pharmacologically active molecules (Singh, Lakhan, & Singh, 2017).
Organogels and Photophysical Applications
Research on perylenetetracarboxylic diimide compounds, which share structural motifs with this compound, has led to the development of fluorescent gels. These gels, formed by compounds with specific hydrophobic and hydrophilic groups, exhibit properties that are useful in photophysical studies and material science, demonstrating their potential in sensor technologies and optoelectronic applications (Wu et al., 2011).
Antimycobacterial Compounds
A series of benzamides were synthesized and screened for antimycobacterial activity, showcasing the potential of amino-substituted benzamides in treating mycobacterial infections. Compounds with specific structural features exhibited higher activity against Mycobacterium species than standard treatments, highlighting their significance in developing new antimicrobial agents (Tengler et al., 2013).
Antioxidant Agents
A study on N-arylbenzamides with methoxy and hydroxy groups revealed their excellent antioxidative properties. These compounds, including variants of this compound, showed promising results as potential antioxidants, surpassing reference molecules in DPPH and FRAP assays. This research paves the way for developing new antioxidant agents based on the benzamide scaffold (Perin et al., 2018).
Mécanisme D'action
Target of Action
Similar compounds have been shown to inhibit bcr-abl and hdac1 , which are proteins involved in cell proliferation and gene expression, respectively.
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets by binding to their active sites, thereby inhibiting their function .
Biochemical Pathways
Inhibition of bcr-abl and hdac1 can affect multiple pathways, including those involved in cell proliferation, apoptosis, and gene expression .
Result of Action
Inhibition of bcr-abl and hdac1 can lead to decreased cell proliferation and altered gene expression .
Analyse Biochimique
Biochemical Properties
2-Amino-N-[2-(4-methoxyphenoxy)ethyl]benzamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to interact with histone deacetylases (HDACs), which are crucial for regulating gene expression by modifying chromatin structure . Additionally, it may interact with kinases involved in cell signaling pathways, thereby affecting cellular responses to external stimuli .
Cellular Effects
The effects of this compound on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can inhibit the proliferation of certain cancer cell lines by interfering with the cell cycle and inducing apoptosis . Moreover, it affects cellular metabolism by altering the activity of metabolic enzymes, leading to changes in metabolite levels and energy production .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or altering enzyme conformation . This compound also influences gene expression by interacting with transcription factors and chromatin-modifying enzymes, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but may degrade over time, leading to reduced efficacy . Long-term exposure to this compound can result in sustained changes in gene expression and cellular metabolism, which may have implications for its use in therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit therapeutic effects without significant toxicity. At higher doses, it can cause adverse effects, including toxicity and organ damage . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing harm .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, it can inhibit enzymes involved in the synthesis and degradation of key metabolites, leading to changes in cellular energy balance and metabolic homeostasis . These interactions are crucial for understanding the compound’s overall impact on cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate its uptake, localization, and accumulation in target cells . The compound’s distribution within tissues can influence its efficacy and toxicity, making it essential to understand these processes for effective therapeutic application .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it can localize to the nucleus, where it interacts with chromatin and transcription factors to regulate gene expression . Understanding its subcellular localization helps elucidate its mechanism of action and potential therapeutic targets.
Propriétés
IUPAC Name |
2-amino-N-[2-(4-methoxyphenoxy)ethyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-20-12-6-8-13(9-7-12)21-11-10-18-16(19)14-4-2-3-5-15(14)17/h2-9H,10-11,17H2,1H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPWJAGDYKYKQDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCCNC(=O)C2=CC=CC=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


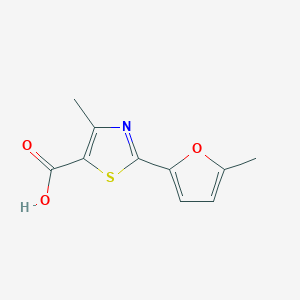
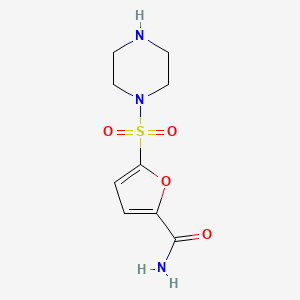

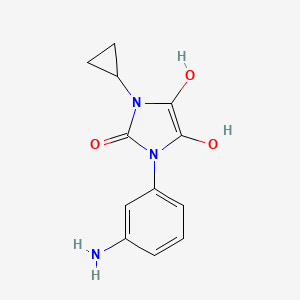
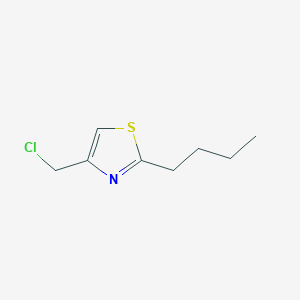
![2-[(2-Hydroxyethyl)(2,2,2-trifluoroethyl)amino]ethanol](/img/structure/B1518890.png)
![7-cyclopropyl-6-phenyl-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazole-3-thiol](/img/structure/B1518893.png)
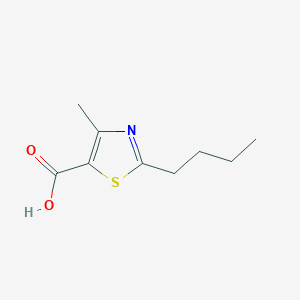
![4-(3,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-1-yl)aniline](/img/structure/B1518896.png)



![5-Benzyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridin-2-amine](/img/structure/B1518904.png)
![Ethyl 3-cyano-6-(3-hydroxypropyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B1518905.png)
